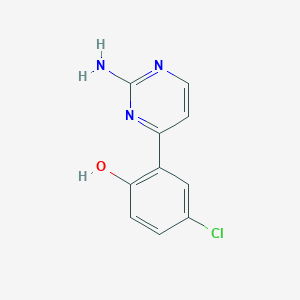

2-(2-Aminopyrimidin-4-yl)-4-chlorophenol

Übersicht

Beschreibung

2-(2-Aminopyrimidin-4-yl)-4-chlorophenol is a heterocyclic compound that features both pyrimidine and phenol functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and a chlorophenol moiety makes it a versatile intermediate for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopyrimidin-4-yl)-4-chlorophenol typically involves the reaction of 2-aminopyrimidine with 4-chlorophenol under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with 2-aminopyrimidine. The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts or alternative solvents may be explored to improve the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Structural and Functional Reactivity

The molecule contains two reactive sites:

-

Amino group on the pyrimidine ring (potential for nucleophilic substitution, acylation, or coordination).

-

Chlorine substituent on the phenolic ring (susceptible to electrophilic aromatic substitution or displacement under basic/acidic conditions).

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom on the phenolic ring may undergo NAS with strong nucleophiles (e.g., amines, alkoxides). For example:

-

Reaction with ammonia or primary amines yields 4-aminophenol derivatives.

-

Substitution with hydroxide ions produces dihydroxybenzene analogs.

Reaction Conditions :

-

Typically requires elevated temperatures (80–120°C).

-

Catalyzed by transition metals (e.g., Cu, Pd) or Lewis acids (e.g., AlCl₃) .

Reduction and Oxidation

-

Amino group oxidation : The 2-aminopyrimidine group may oxidize to form nitropyrimidines under strong oxidizing agents (e.g., HNO₃/H₂SO₄) .

-

Phenol oxidation : The phenolic ring can undergo oxidation to quinones in the presence of oxidizing agents like KMnO₄ or H₂O₂ .

Coordination Chemistry

The amino-pyrimidine moiety acts as a ligand for metal ions (e.g., Fe³⁺, Cu²⁺). Coordination complexes are stabilized via:

Example Reaction :

Biological Interactions

Though not directly studied, structurally related compounds exhibit:

-

Hemolytic effects : Chlorophenol derivatives may induce oxidative stress in erythrocytes .

-

DNA intercalation : Pyrimidine analogs with amino groups can bind nucleic acids, altering replication .

Analytical Detection Methods

Reversed-phase HPLC and UV spectroscopy are commonly used to detect and quantify such compounds. For example:

Key Research Gaps

-

Direct experimental data on this compound’s reactivity is lacking.

-

Mechanistic studies (e.g., kinetic analyses, intermediate isolation) are needed to validate inferred pathways.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Antimicrobial Activity

Research has demonstrated that 2-(2-Aminopyrimidin-4-yl)-4-chlorophenol exhibits significant antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains, which positions it as a potential candidate for developing new antibiotics.

2. Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property makes it a candidate for further exploration in therapeutic applications targeting conditions such as arthritis and other inflammatory disorders.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed potent activity against Staphylococcus aureus. The study measured minimum inhibitory concentrations (MICs) and found that modifications to the chlorophenol moiety enhanced antimicrobial efficacy.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers, suggesting its potential use as an anti-inflammatory agent.

Wirkmechanismus

The mechanism of action of 2-(2-Aminopyrimidin-4-yl)-4-chlorophenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and chlorophenol groups can form hydrogen bonds or participate in other interactions with biological macromolecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminopyrimidin-4-yl)-4-bromophenol: Similar structure but with a bromine atom instead of chlorine.

2-(2-Aminopyrimidin-4-yl)-4-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.

2-(2-Aminopyrimidin-4-yl)-4-iodophenol: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

The uniqueness of 2-(2-Aminopyrimidin-4-yl)-4-chlorophenol lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the chlorine atom provides a site for further functionalization, making it a valuable intermediate in synthetic chemistry.

Biologische Aktivität

2-(2-Aminopyrimidin-4-yl)-4-chlorophenol is a synthetic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores the biological activity of this compound, examining its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H9ClN2O

- Molecular Weight : 220.65 g/mol

The compound features a pyrimidine ring and a chlorophenol moiety, which contribute to its biological reactivity and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds, while the pyrimidine ring engages in π-π stacking interactions, facilitating enzyme inhibition.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This effect may be beneficial in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The compound was found to enhance the effectiveness of conventional antibiotics when used in combination therapy, suggesting a synergistic effect. -

In Vivo Anti-inflammatory Study :

In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicological aspects. Preliminary toxicity studies indicate that high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Long-term studies are necessary to establish safety profiles.

Eigenschaften

IUPAC Name |

2-(2-aminopyrimidin-4-yl)-4-chlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-6-1-2-9(15)7(5-6)8-3-4-13-10(12)14-8/h1-5,15H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDQNNFLFWSVJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NC=C2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801276185 | |

| Record name | 2-(2-Amino-4-pyrimidinyl)-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925003-43-6 | |

| Record name | 2-(2-Amino-4-pyrimidinyl)-4-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925003-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Amino-4-pyrimidinyl)-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.